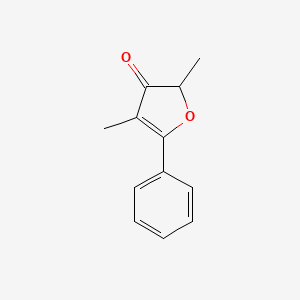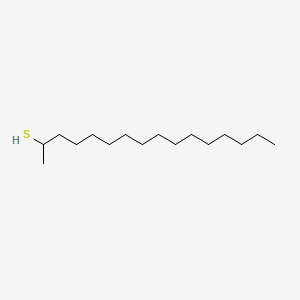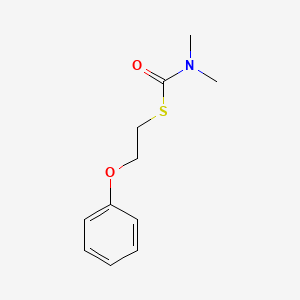
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate is an organic compound characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom linked to a methylene group that is further connected to a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate typically involves the following steps:
Formation of the Dihydrofuran Ring: The initial step involves the formation of the dihydrofuran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxy compound, with an acid catalyst under controlled temperature and pressure conditions.
Introduction of the Methylene Group: The next step involves the introduction of the methylene group to the dihydrofuran ring. This can be accomplished through a nucleophilic substitution reaction using a methylene donor, such as formaldehyde, in the presence of a base.
Formation of the Disulfide Bond: The final step involves the formation of the disulfide bond by oxidizing a thiol precursor. This can be achieved using an oxidizing agent such as hydrogen peroxide or iodine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The methylene groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperature, and neutral to slightly acidic pH.
Reduction: Dithiothreitol, sodium borohydride, mild temperature, and neutral to slightly basic pH.
Substitution: Amines, thiols, mild temperature, and neutral to slightly basic pH.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted methylene derivatives.
Wissenschaftliche Forschungsanwendungen
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting disulfide bonds in disease-related proteins.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate involves the interaction of its disulfide bond with molecular targets. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in target molecules. This can affect the structure and function of proteins and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate can be compared with other similar compounds, such as:
Disulfide-containing Compounds: Compounds with disulfide bonds, such as cystine and oxidized glutathione, which also participate in redox reactions.
Dihydrofuran-containing Compounds: Compounds with dihydrofuran rings, such as furan derivatives, which have similar structural features but lack the disulfide bond.
Eigenschaften
CAS-Nummer |
65765-87-9 |
|---|---|
Molekularformel |
C14H14O8S2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[3-[[(4-acetyloxy-5-oxo-2H-furan-3-yl)methyldisulfanyl]methyl]-5-oxo-2H-furan-4-yl] acetate |
InChI |
InChI=1S/C14H14O8S2/c1-7(15)21-11-9(3-19-13(11)17)5-23-24-6-10-4-20-14(18)12(10)22-8(2)16/h3-6H2,1-2H3 |
InChI-Schlüssel |
IQXDQYKWMUJQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(COC1=O)CSSCC2=C(C(=O)OC2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)




![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)



